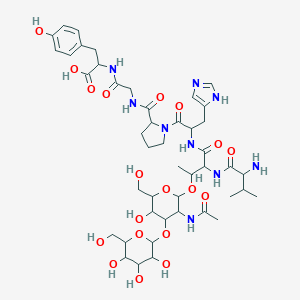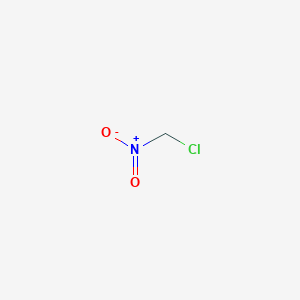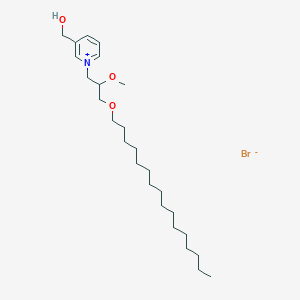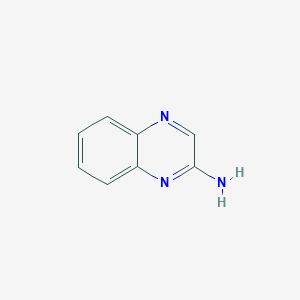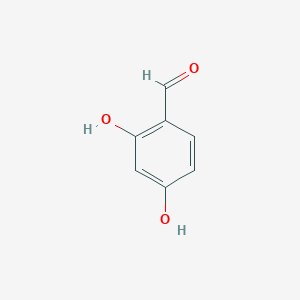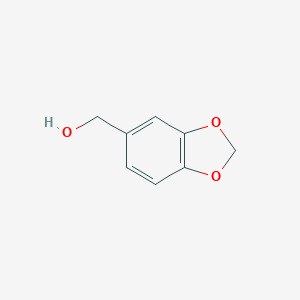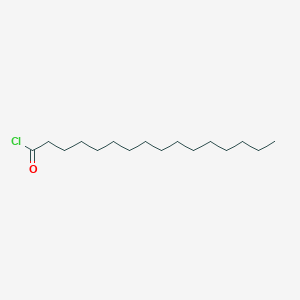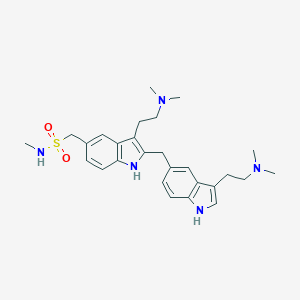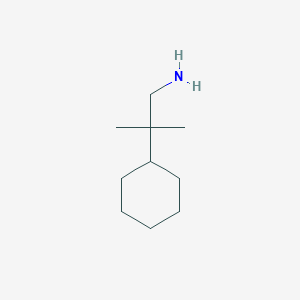
4-Cloro-3-cianopiridina
Descripción general
Descripción
4-Chloro-3-cyanopyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. It contains a chlorine atom and a cyano group attached to the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Chloro-3-cyanopyridine and its derivatives has been explored in several studies. An unexpected synthesis route was discovered when 4-cyanopyridine N-oxide reacted with phosphorus oxychloride/phosphorus pentachloride, leading to 3-chloro-4-cyanopyridine instead of the anticipated chlorination at the 2-position . Additionally, tetrachloro-3-cyanopyridine has been used as a starting material to create highly substituted pyridines by reacting with various nucleophiles, demonstrating the versatility of chloro-cyanopyridines in synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-cyanopyridine-related compounds has been extensively studied using X-ray diffraction techniques. For instance, the crystal structure of 4-cyanopyridinium hydrogen chloranilate was determined, revealing centrosymmetric dimers formed via hydrogen bonds and a two-dimensional square grid molecular network . Moreover, the coordination of 4-cyanopyridine as a ligand in metal complexes has been shown to influence the structural properties of these complexes .
Chemical Reactions Analysis
4-Chloro-3-cyanopyridine participates in various chemical reactions due to its reactive sites. It has been used in the synthesis of coordination compounds, where it acts as a π-acceptor ligand, affecting the electronic and structural properties of the resulting metalloporphyrins . The reactivity of 4-cyanopyridine derivatives with nucleophilic reagents has also been studied, leading to the formation of stable adducts and enabling further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3-cyanopyridine derivatives have been characterized using a range of spectroscopic and analytical techniques. For example, the magnetic properties of linear chain 4-cyanopyridine compounds have been investigated, revealing antiferromagnetic or ferromagnetic exchange within the chains depending on the metal ion involved . The optical properties of 4-cyanopyridinium hydrogensquarate monohydrate were also studied, with its color in the solid state being a point of interest .
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
La 4-Cloro-3-cianopiridina se ha utilizado en la síntesis de nuevos derivados de 3-cianopiridina, que han mostrado una prometedora actividad citotóxica contra varias líneas celulares de cáncer humano . Estas incluyen carcinoma de próstata (PC-3), cáncer de mama (MDA-MB-231) y carcinoma hepatocelular (HepG2) . Los compuestos sintetizados a partir de la this compound se encontraron que eran más efectivos que el fármaco anticancerígeno estándar 5-FU .
Inducción de Apoptosis
Se ha encontrado que los derivados de 3-cianopiridina sintetizados a partir de this compound inducen apoptosis en las células cancerosas . Provocan un arresto del ciclo celular en la fase G2/M y aumentan el contenido de ADN en la fase pre-G1 . Esto indica la incidencia de apoptosis, un proceso de muerte celular programada que a menudo es defectuoso en las células cancerosas .
Modulación de Survivina
La survivina es una proteína que inhibe la apoptosis y regula la división celular. Su sobreexpresión está asociada con una mayor resistencia de las células cancerosas a los agentes quimioterapéuticos y a la agresividad del cáncer . Se ha encontrado que los derivados de 3-cianopiridina sintetizados a partir de this compound reducen la expresión de survivina a través de la degradación de survivina dependiente del proteasoma .
Modulación de Proteínas Inhibidoras de la Apoptosis (IAP)
Además de la survivina, se ha encontrado que los derivados de 3-cianopiridina sintetizados a partir de this compound disminuyen la expresión de otras proteínas de la familia IAP: Livin, XIAP y C-IAP1 . Estas proteínas también juegan un papel en la inhibición de la apoptosis y la promoción de la supervivencia celular
Mecanismo De Acción
Target of Action
4-Chloro-3-cyanopyridine is a chemical compound that is often used in the field of organic synthesis It’s known to be involved in various chemical reactions, particularly in the formation of more complex organic structures .
Mode of Action
The mode of action of 4-Chloro-3-cyanopyridine involves its interaction with organometallic reagents, such as organomagnesiums and organolithiums . These reagents can react with 4-Chloro-3-cyanopyridine, leading to the formation of substituted and functionalized structures . For instance, LITMP in DEE attacks at −75°C exclusively the kinetically more acidic 2-position of 4-chloro-3-fluoropyridine .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines . These compounds have been synthesized as potentially biologically active materials, showing promise as inhibitors of xanthine oxidases .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13855 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Chloro-3-cyanopyridine’s action is the formation of more complex organic structures . For example, it can contribute to the synthesis of pyrazolo[3,4-b]pyridines . These compounds have potential biological activity and have shown promise as inhibitors of xanthine oxidases .
Action Environment
The action of 4-Chloro-3-cyanopyridine can be influenced by various environmental factors. For instance, the temperature can affect the reaction of 4-Chloro-3-cyanopyridine with other compounds . Additionally, the presence of certain reagents, such as organomagnesiums and organolithiums, is necessary for the compound to undergo certain reactions .
Safety and Hazards
4-Chloro-3-cyanopyridine is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Relevant Papers
Several papers have been published on 4-Chloro-3-cyanopyridine. For instance, one paper discusses the photocatalytic reaction of 4-Chloro-3-cyanopyridine with tertiary aliphatic amines . Another paper presents a study on the catalytic protodeboronation of pinacol boronic esters .
Análisis Bioquímico
Biochemical Properties
4-Chloro-3-cyanopyridine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate for nitrile-converting enzymes in certain fungi . These enzymes can convert nitriles to corresponding acids or amides, demonstrating the compound’s role in biochemical reactions .
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-cyanopyridine involves its interaction with nitrile-converting enzymes. These enzymes can bind to the compound and catalyze its conversion to other compounds, such as acids or amides . This process may involve enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
Current studies mainly focus on its conversion to other compounds via enzymatic reactions .
Metabolic Pathways
4-Chloro-3-cyanopyridine is involved in metabolic pathways related to the conversion of nitriles to acids or amides . This process involves interactions with enzymes and cofactors, and may affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
4-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKPXDUZFDINDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539930 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89284-61-7 | |
| Record name | 4-Chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-nicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



